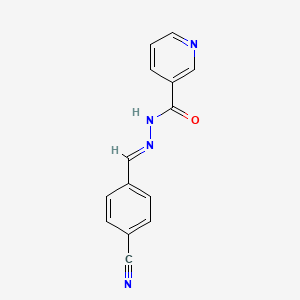

N'-(4-cyanobenzylidene)nicotinohydrazide

Vue d'ensemble

Description

N'-(4-cyanobenzylidene)nicotinohydrazide is a compound belonging to the class of nicotinohydrazides, which are known for their versatile chemical properties and potential applications in various fields, including coordination chemistry and material science. The compound exhibits interesting structural and functional characteristics due to the presence of the cyanobenzylidene moiety attached to the nicotinohydrazide framework.

Synthesis Analysis

The synthesis of N'-(4-cyanobenzylidene)nicotinohydrazide involves the condensation of nicotinohydrazide with 4-cyanobenzaldehyde under specific conditions. This reaction typically proceeds via the formation of a Schiff base linkage, resulting in the desired hydrazone compound. The synthesis is characterized by its simplicity and high yield under optimal conditions (Niu et al., 2008).

Molecular Structure Analysis

The molecular structure of N'-(4-cyanobenzylidene)nicotinohydrazide has been elucidated through crystallographic studies, revealing a distorted T-shaped coordination environment around the silver(I) ion when it forms a coordination polymer. The compound exhibits a polymeric structure where ligands act as bridges, connecting silver atoms to form one-dimensional chains along the crystal axis. This unique structural arrangement is stabilized by N—H⋯O hydrogen bonds and Ag⋯O interactions, contributing to its three-dimensional network (Niu et al., 2008).

Applications De Recherche Scientifique

Coordination Polymers

N'-(4-cyanobenzylidene)nicotinohydrazide has been utilized in the synthesis of one-dimensional AgI coordination polymers. These polymers exhibit interesting structural features, such as a distorted T-shaped coordination environment for the AgI ion and chain formations along specific crystal axes. The crystal structures also demonstrate hydrogen bonding and relatively short Ag⋯O contacts, contributing to a three-dimensional structural framework (Niu et al., 2008).

Chemosensors

A novel nicotinohydrazide derivative has been synthesized for the selective sensing of cations. The compound exhibits a highly selective response for Zn2+ ions, characterized by significant fluorescence enhancement due to the chelation-enhanced fluorescence (CHEF) effect. This derivative offers potential applications in bioimaging and monitoring Zn2+ ions in live cells (Patil et al., 2018).

Antimicrobial Agents

Synthesized nicotinohydrazide derivatives have been investigated for their antimicrobial properties. These compounds, such as 6-bromo-2'-(2-chlorobenzylidene)nicotinohydrazide, have shown potential as antibacterial agents, with structural studies providing insights into their molecular configurations and interactions (Zhu, 2020).

Antitubercular Activity

Some derivatives of nicotinohydrazide have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. These studies involve the synthesis of various compounds and their subsequent testing, revealing promising antitubercular properties in some cases (Ogunniran et al., 2016).

Corrosion Inhibition

Research into nicotinohydrazide derivatives has also included their application as corrosion inhibitors. Studies on compounds like N′-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazide have demonstrated their effectiveness in preventing corrosion in metallic materials, especially mild steel in acidic environments. These inhibitors operate through various mechanisms, including forming a protective layer on the metal surface (Betti et al., 2022).

Xanthine Oxidase Inhibitors

Hydrazone derivatives have been synthesized and evaluated as potential xanthine oxidase inhibitors. This research is significant for developing treatments for diseases like gout, where xanthine oxidase plays a crucial role. The inhibitory activity of these compounds highlights their potential therapeutic applications (Xue et al., 2022).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(E)-(4-cyanophenyl)methylideneamino]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c15-8-11-3-5-12(6-4-11)9-17-18-14(19)13-2-1-7-16-10-13/h1-7,9-10H,(H,18,19)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFUELDHLRTWOK-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

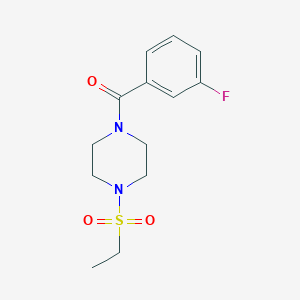

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5597070.png)

![6'H-spiro[cyclopentane-1,5'-tetrazolo[5,1-a]isoquinoline]](/img/structure/B5597077.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5597100.png)

![8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5597117.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide](/img/structure/B5597133.png)

![(3aR*,6S*)-2-(2-ethylbutyl)-7-{[3-(pyridin-3-yloxy)azetidin-1-yl]carbonyl}-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597140.png)

![2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597146.png)

![3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5597159.png)